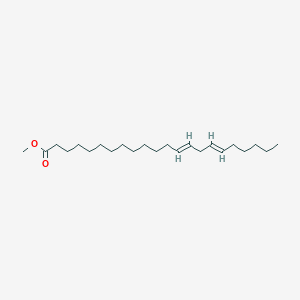
HMBPP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HMBPP is a chemical compound with the molecular formula C5H12O8P2. It is an important intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. This compound is also known for its role in the methylerythritol phosphate (MEP) pathway, which is a crucial pathway for the production of isoprenoids in many bacteria and plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HMBPP typically involves the regioselective hydroxylation and diphosphorylation of dimethylallyl alcohol . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated systems and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: HMBPP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its role in the biosynthesis of isoprenoids.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents.
Major Products Formed: The major products formed from these reactions are typically intermediates in the isoprenoid biosynthesis pathway. These intermediates are crucial for the production of various isoprenoids, which have significant biological and industrial applications.
Wissenschaftliche Forschungsanwendungen
HMBPP has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of isoprenoids, which are important for various chemical processes . In biology, it plays a crucial role in the MEP pathway, which is essential for the production of isoprenoids in many bacteria and plants . In medicine, it is studied for its potential role in the development of new drugs and therapies. In industry, it is used in the production of various isoprenoids, which have applications in pharmaceuticals, cosmetics, and other fields.
Wirkmechanismus
The mechanism of action of HMBPP involves its role as an intermediate in the MEP pathway . This pathway is responsible for the production of isoprenoids, which are essential for various biological processes. The compound interacts with specific enzymes and molecular targets in the pathway, facilitating the conversion of precursors into isoprenoids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one and 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine .
Uniqueness: What sets HMBPP apart is its specific role in the MEP pathway and its importance in the biosynthesis of isoprenoids. This makes it a crucial compound for various biological and industrial processes, highlighting its unique significance compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H12O8P2 |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+ |
InChI-Schlüssel |
MDSIZRKJVDMQOQ-GORDUTHDSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
Isomerische SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO |
Kanonische SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
Synonyme |
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate 4-HMDP cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)






